molecular formula C17H28N4O5 B2836224 N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid CAS No. 730997-83-8

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid

Cat. No. B2836224
CAS RN: 730997-83-8
M. Wt: 368.434
InChI Key: BJNLSRLSUCZBSJ-UHFFFAOYSA-N
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Description

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid is a useful research compound. Its molecular formula is C17H28N4O5 and its molecular weight is 368.434. The purity is usually 95%.
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Scientific Research Applications

Chemical Modification of Peptides

The compound N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid, due to its structural complexity, finds potential application in the chemical modification of peptides. This includes the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. Such modifications are crucial for developing peptides with enhanced stability, bioavailability, and therapeutic potential. The method allows for the introduction of alkyl groups to the peptide backbone under mildly basic conditions, yielding products with significant selectivity and in excellent yields. The process is adaptable to Michael acceptors, demonstrating the compound's utility in synthesizing peptides with alkylated aminomalonic acid residues, a structural analog of aspartic acid (Matt & Seebach, 1998).

Synthesis of Polyamides

Research has also explored the synthesis of polyamides incorporating the compound as a precursor. The reaction with dimethyl methylenesuccinate followed by hydrolysis yields dicarboxylic acids which are further converted into active esters. These esters are then polycondensed with diamines to form polyamides. This process is notable for producing polyamides with molecular weights in the range of about 1000–5000, some of which are water-soluble. Such materials have potential applications in biotechnology and materials science due to their unique structural features and solubility properties (Hattori & Kinoshita, 1979).

Development of Antibacterial and Insecticidal Agents

The compound has been used as a precursor for developing novel heterocyclic compounds with potential antibacterial and insecticidal activities. By undergoing cyclocondensation reactions under microwave irradiation, it forms pyrimidine-linked pyrazole heterocyclics. These compounds have shown promising results in preliminary screenings against selected microorganisms and pests, indicating their potential as leads for the development of new antibacterial and insecticidal agents (Deohate & Palaspagar, 2020).

Supramolecular Chemistry

In supramolecular chemistry, the compound's derivatives have been studied for their ability to form hydrogen-bonded supramolecular assemblies. This includes the synthesis of novel crown-containing supramolecular structures where the pyrimidine functionality acts as a key building block. These structures, which can form 2D and 3D networks through extensive hydrogen bonding, highlight the versatility of pyrimidine derivatives in constructing complex molecular architectures with potential applications in molecular recognition, catalysis, and materials science (Fonari et al., 2004).

properties

IUPAC Name

4-[(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-pentylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O5/c1-3-5-7-11-20(12(22)8-9-13(23)24)14-15(18)21(10-6-4-2)17(26)19-16(14)25/h3-11,18H2,1-2H3,(H,23,24)(H,19,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNLSRLSUCZBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C1=C(N(C(=O)NC1=O)CCCC)N)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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